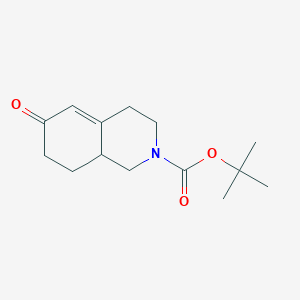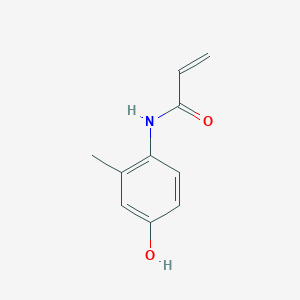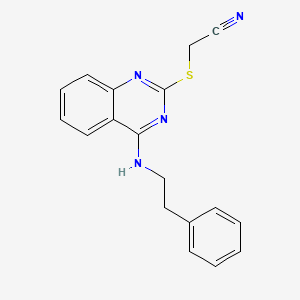![molecular formula C4H9N5 B2535505 methyl[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)methyl]amine CAS No. 1249712-29-5](/img/structure/B2535505.png)
methyl[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)methyl]amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)methyl]amine” is a chemical compound with the molecular formula C4H9N5 . It is a derivative of 1-Methyl-1H-tetrazol-5-amine .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a tetrazole ring, which is a five-membered ring with four nitrogen atoms and one carbon atom .Physical And Chemical Properties Analysis
The compound has a molecular weight of 127.15 . Other physical and chemical properties such as boiling point and density are predicted to be 291.9±19.0 °C and 1.32±0.1 g/cm3 respectively .Applications De Recherche Scientifique
Synthesis and Characterization
Novel Synthesis Techniques : A study by Rao et al. (2014) presents a novel method for synthesizing 4-(5-substituted amino methyl)-1H-tetrazol-1-yl)benzonitriles, starting from p-aminobenzonitrile. This method is useful for the synthesis of biologically potent, highly substituted tetrazole derivatives (Rao, Gopal Rao, & Prasanna, 2014).
Photochemistry and Molecular Structure : Ismael, Fausto, and Cristiano (2016) explored the influence of methyl substituents in methyl-substituted 5-aminotetrazoles on their photochemistry, revealing differences in photochemical pathways and intermediates (Ismael, Fausto, & Cristiano, 2016).
Energetic Material Precursors : Zhu et al. (2021) synthesized an energetic material precursor, 5-((5-amino-2H-tetrazol-2-yl)methyl)-1,3,4-oxadiazol-2-amine, and characterized it using NMR, IR, DSC, and X-ray crystallography. The compound exhibited wave-like two-dimensional molecular layers and strong π-interaction (Zhu, Yang, Zhou, Lin, Wang, & Lu, 2021).
Biological Applications
Antimicrobial and Cytotoxic Activity : Vasylevskyi, Holzheu, and Fromm (2018) studied a cucurbit[6]uril-like Cu6L4 cluster constructed from 3,5-bis[(1H-tetrazol-5-yl)methyl]-4H-1,2,4-triazol-4-amine, showing good antimicrobial activity against E. coli and cytotoxicity towards HeLa and L-929 cells (Vasylevskyi, Holzheu, & Fromm, 2018).
Pharmacological Analysis : Kamble et al. (2017) designed and synthesized tetrazole derivatives for pharmacological analysis, exhibiting significant properties such as angiotensin converting enzyme inhibition and anti-inflammatory activities (Kamble, Kamble, Dodamani, Jalalpure, Rasal, Kumbar, Joshi, & Dixit, 2017).
Structural and Energetic Properties
Structural Analysis of Nitration Products : Klapötke and Stierstorfer (2007) undertook comprehensive characterization, including molecular structures, thermodynamic properties, and thermal behavior, of nitration products of 5-amino-1H-tetrazole and its methyl derivatives. These compounds demonstrated potential as energetic materials (Klapötke & Stierstorfer, 2007).
Mesoionic Tetrazolium-5-Aminides Synthesis and Analysis : Budevich et al. (2021) synthesized and characterized mesoionic tetrazolium-5-aminides, finding them to be more reactive and versatile for further chemical reactions (Budevich, Voitekhovich, Zuraev, Matulis, Matulis, Lyakhov, Ivashkevich, & Ivashkevich, 2021).
Chemistry of Tetrazole Derivatives : Fischer, Izsák, Klapötke, and Stierstorfer (2013) conducted an extensive study of structural and energetic properties of 5-(tetrazol-1-yl)-2H-tetrazole and its derivatives, evaluating their potential in various applications including energetic materials (Fischer, Izsák, Klapötke, & Stierstorfer, 2013).
Mécanisme D'action
Target of Action
This compound is a derivative of tetrazole, a class of compounds known to exhibit various biological activities . .
Mode of Action
As a tetrazole derivative, it may share some of the biological activities observed in other tetrazoles
Biochemical Pathways
Tetrazoles have been found to participate in various biological activities, suggesting that they may interact with multiple pathways
Pharmacokinetics
Its predicted boiling point is 291.9±19.0 °C and its predicted density is 1.32±0.1 g/cm3 . These properties may influence its bioavailability and pharmacokinetics.
Result of Action
Given its structural similarity to other tetrazoles, it may exhibit a range of biological activities
Action Environment
The action of methyl[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)methyl]amine can be influenced by various environmental factors . These factors could include pH, temperature, and the presence of other molecules, which can affect the stability, efficacy, and action of the compound. More research is needed to understand these influences.
Propriétés
IUPAC Name |
N-methyl-1-(1-methyltetrazol-5-yl)methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9N5/c1-5-3-4-6-7-8-9(4)2/h5H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCMFGLAEQNQETA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=NN=NN1C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-chloro-2-{(E)-[(2-methoxybenzyl)imino]methyl}phenol](/img/structure/B2535426.png)
![1-(4-Methoxyphenyl)-4-[(2,3,4,5,6-pentamethylbenzyl)sulfanyl]-2-butanone](/img/structure/B2535427.png)

![2-{3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2535431.png)
![3-amino-N-(4-fluorophenyl)-4-(p-tolyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B2535432.png)


![4-(N,N-dimethylsulfamoyl)-N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2535437.png)
![2-[6-(4-chlorobenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl]-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide](/img/structure/B2535438.png)

![(E)-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-(methylsulfonyl)benzamide](/img/structure/B2535442.png)

![5-((4-Ethoxyphenyl)(4-phenylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2535445.png)